4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of atoms, which includes a spiro junction, an oxadiazaspirodecane core, and a phenylacetyl group
Mechanism of Action
Target of Action
It is structurally related to a class of compounds known as necroptosis inhibitors . Necroptosis inhibitors typically target proteins such as Receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase . These proteins are core components of the necroptosis signaling pathway, which is involved in programmed cell death .
Mode of Action
Based on its structural similarity to necroptosis inhibitors, it may interact with its targets (such as ripk1, ripk3, and mlkl) to inhibit the necroptosis signaling pathway . This could potentially prevent programmed cell death and have implications in various pathophysiological disorders .
Biochemical Pathways
Given its potential role as a necroptosis inhibitor, it may impact the necroptosis signaling pathway . This pathway is involved in programmed cell death and is implicated in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Result of Action
If it acts as a necroptosis inhibitor, it may prevent programmed cell death, potentially impacting various pathophysiological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to construct the spirocyclic core through a series of cyclization reactions. The phenylacetyl group can be introduced via acylation reactions, while the propyl group can be added through alkylation.
Cyclization: The formation of the spirocyclic core can be achieved through intramolecular cyclization reactions. For example, starting from a linear precursor, cyclization can be induced using a suitable catalyst under controlled conditions.
Acylation: The phenylacetyl group can be introduced using acylation reagents such as phenylacetyl chloride in the presence of a base like pyridine.
Alkylation: The propyl group can be added through alkylation reactions using propyl halides and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient cyclization and acylation steps, as well as the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: It may be used as a probe to study biological processes involving spirocyclic compounds.
Medicine: The compound could serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Its unique properties might be exploited in the development of new materials or catalysts.
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- 8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- 8-Tert-Butyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Uniqueness
4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
4-(2-phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-2-10-20-11-8-19(9-12-20)21(16(14-25-19)18(23)24)17(22)13-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTSAOWFAIQVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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